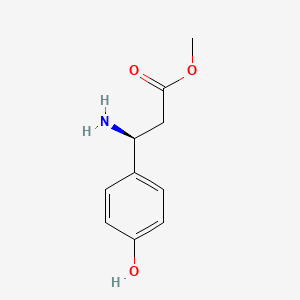

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIQEIHSKHWXLM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245485 | |

| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-65-3 | |

| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate

The following technical monograph provides an in-depth analysis of Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate , a critical chiral

Introduction & Significance

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is the methyl ester of (S)-

In drug discovery, this specific scaffold is a high-value pharmacophore used in the synthesis of:

-

Integrin Antagonists: Targeting

and -

Peptidomimetics: Creating

-peptides that fold into stable helices (14-helices) with extended biological half-lives. -

Eluxadoline Intermediates: Though Eluxadoline uses a phenylalanine derivative, the tyrosine analog serves as a precursor for hydroxylation variants.

Identification & Registry Data

Accurate identification is critical due to the prevalence of structural isomers (meta- vs para-substitution) and regioisomers (

Core Registry Data

| Parameter | Data | Notes |

| IUPAC Name | Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate | Specific stereochemistry at C3. |

| Common Name | (S)- | Often cited in peptide chemistry. |

| CAS No.[1][2][3][4][5][6][7][8][9][10] (Free Base) | 177966-65-3 | Primary registry for the neutral molecule. |

| CAS No.[1][2][3][4][5][6][7][8][9][10] (HCl Salt) | 134430-96-9 | Common commercial form for stability. |

| Molecular Formula | Free Base | |

| Molecular Weight | 195.22 g/mol | Free Base |

| Chiral Center | (3S) | Corresponds to L-Tyrosine configuration via homologation. |

Isomer Differentiation (Critical Check)

Researchers must distinguish this compound from its isomers to avoid synthetic dead-ends.

- -Isomer: L-Tyrosine methyl ester (CAS 3417-91-2).[7] Distinction: Amine is at C2.

-

De-aminated Analog: Methyl 3-(4-hydroxyphenyl)propionate (CAS 5597-50-2). Distinction: Lacks the amine group.

-

Meta-Isomer: Methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate. Distinction: -OH at position 3 of the phenyl ring.[1][8][11][12]

Synthesis & Production Methodologies

Two primary routes exist for the production of this scaffold: the Classic Chemical Homologation (Arndt-Eistert) and the Biocatalytic Route (Enzymatic Resolution).

Route A: Arndt-Eistert Homologation (Chemical)

This method preserves the chirality of the starting material (L-Tyrosine) but requires protection of the reactive phenol and amine groups.

Protocol Logic:

-

Protection: L-Tyrosine is converted to

-Boc- -

Activation: The carboxylic acid is activated as a mixed anhydride.

-

Diazotization: Reaction with diazomethane yields the

-diazoketone. -

Wolff Rearrangement: Silver-catalyzed rearrangement in methanol extends the carbon chain by one methylene unit and simultaneously forms the methyl ester.

Route B: Biocatalytic Synthesis (Green Chemistry)

Recent advances utilize Phenylalanine Aminomutase (PAM) enzymes engineered to accept tyrosine substrates. This converts 4-hydroxycinnamic acid (p-coumaric acid) directly into (S)-

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and chemical flow for the Arndt-Eistert route, which is the standard for laboratory-scale synthesis.

Caption: Step-wise Arndt-Eistert homologation pathway for converting L-Tyrosine to the target

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate HCl via Homologation.

-

Diazoketone Formation:

-

Dissolve

-Boc- -

Add

-methylmorpholine (11 mmol) followed by isobutyl chloroformate (11 mmol). Stir for 15 min. -

Filter the precipitated salts rapidly.

-

Add the filtrate to a solution of diazomethane in ether (Caution: Explosion Hazard) at 0°C. Stir for 3 hours.

-

Evaporate solvent to yield the crude diazoketone (yellow solid).

-

-

Wolff Rearrangement:

-

Dissolve the diazoketone in anhydrous Methanol (100 mL).

-

Add Silver Benzoate (0.1 eq) dissolved in triethylamine (1 mL).

-

Reflux the mixture in the dark for 2 hours (evolution of

gas observed). -

Concentrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc) to obtain the protected

-amino ester.

-

-

Deprotection:

-

Step A (Boc removal): Treat with 4M HCl in Dioxane for 1 hour. Concentrate to dryness.[13]

-

Step B (Benzyl removal): Dissolve residue in MeOH, add 10% Pd/C, and stir under

(1 atm) for 4 hours. -

Filter through Celite and concentrate to yield the target HCl salt (CAS 134430-96-9) .

-

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed. The key distinction from the

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | C2-Methylene protons . Distinct ABX system typical of | |

| 1H NMR | C3-Methine proton . Shifted downfield due to the amine and phenyl ring. | |

| 1H NMR | Methyl Ester . Sharp singlet confirming esterification. | |

| 13C NMR | C2-Methylene carbon . Confirms beta-backbone (absent in alpha-amino acids). | |

| Mass Spec | [M+H]+ = 196.1 | Confirms molecular mass of the free base. |

Handling & Stability

-

Storage: Store the HCl salt at -20°C under desiccant. The free base is prone to cyclization (forming a

-lactam) or polymerization upon prolonged storage at room temperature. -

Solubility: Highly soluble in Methanol, DMSO, and Water (as HCl salt). Sparingly soluble in non-polar solvents (Hexane).

-

Safety: The free amine is a mild irritant. If synthesizing via Route A, strict safety protocols for Diazomethane (explosive, toxic) are mandatory.

References

-

Matrix Scientific. (n.d.). Methyl 3-amino-3-(4-hydroxyphenyl)propanoate.[8][9][12] Retrieved from

-

ABCR GmbH. (n.d.). AB489462 | CAS 134430-96-9. Retrieved from

-

LookChem. (n.d.). Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate CAS Data. Retrieved from

-

National Institutes of Health (NIH). (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PubMed Central. Retrieved from

-

ChemicalBook. (n.d.). Boc-L-Tyrosine methyl ester synthesis (Reference for Alpha-precursor). Retrieved from [14]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (3S)-3-AMINO-3-(4-HYDROXY-3-METHYLPHENYL)PROPANOIC ACID CAS#: 1027335-66-5 [chemicalbook.com]

- 6. L-Tyrosine methyl ester hydrochloride | CAS 3417-91-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. L-酪氨酸甲酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 177966-65-3 Cas No. | Methyl 3-amino-3-(4-hydroxyphenyl)propanoate | Matrix Scientific [matrixscientific.com]

- 9. AB482307 | CAS 177966-65-3 – abcr Gute Chemie [abcr.com]

- 10. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 11. 3-AMINO-3-(4-HYDROXY-3-METHYL-PHENYL)-PROPIONIC ACID CAS#: 682804-14-4 [chemicalbook.com]

- 12. AB489462 | CAS 134430-96-9 – abcr Gute Chemie [abcr.com]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. (S)-3-AMINO-3-(4-CHLORO-PHENYL)-PROPIONIC ACID METHYL ESTER | 283159-95-5 [chemicalbook.com]

(S)-beta-tyrosine methyl ester chemical structure and properties

Technical Guide: (S)- -Tyrosine Methyl Ester

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

(S)-

This guide provides a rigorous analysis of the 3-amino-3-aryl isomer, distinguishing it from the homologated

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Disambiguation

In the field of peptidomimetics, "

-

Target Compound (True

-Tyrosine): 3-amino-3-(4-hydroxyphenyl)propanoate .[1] The amino group is attached to the -

Common Analog (

-Homotyrosine): 3-amino-4-(4-hydroxyphenyl)butanoate . This is the Arndt-Eistert homologation product of L-Tyrosine.

This guide focuses on the True

Structural Specifications

| Property | Detail |

| IUPAC Name | Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate |

| Common Name | (S)- |

| CAS Number | 177966-65-3 (specific (S)-isomer) |

| Molecular Formula | C |

| Molecular Weight | 195.22 g/mol |

| Stereochemistry | (S)-configuration at the |

| Pharmacophore | Phenolic hydroxyl (H-bond donor), Primary amine, Methyl ester |

Physicochemical Properties[1]

| Parameter | Value / Observation |

| Physical State | White to off-white crystalline solid |

| Melting Point | 102–105 °C (as HCl salt: 180–183 °C) |

| Solubility | Soluble in MeOH, DMSO, DMF; Sparingly soluble in water |

| pKa (Est.) | |

| Stability | Stable under dry conditions at -20°C. Ester susceptible to hydrolysis at pH > 8. |

Synthesis & Manufacturing Protocol

The most robust route to enantiopure (S)-

Logical Workflow (Graphviz)

Caption: Synthesis of (S)-beta-tyrosine methyl ester via Rodionov condensation and Lipase-catalyzed kinetic resolution.

Detailed Protocol

Stage 1: Synthesis of Racemic

-Tyrosine (Rodionov Reaction)

-

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde and malonic acid in ethanol (5 mL/g aldehyde).

-

Add ammonium acetate.

-

Heat to reflux for 6–8 hours. The reaction evolves CO

as decarboxylation occurs. -

Cool to room temperature. The racemic

-amino acid often precipitates. -

Filter and wash with cold ethanol. Recrystallize from water/ethanol if necessary.

-

-

Validation:

H NMR should show the

Stage 2: Methyl Ester Formation

-

Reagents: Racemic

-tyrosine, Thionyl chloride (SOCl -

Procedure:

-

Suspend racemic

-tyrosine in anhydrous methanol at 0°C. -

Dropwise add SOCl

(1.5 eq) (Caution: Exothermic, gas evolution). -

Allow to warm to room temperature and reflux for 2 hours.

-

Concentrate in vacuo to yield the hydrochloride salt.

-

Neutralize with saturated NaHCO

and extract with Ethyl Acetate to obtain the free base ester.

-

Stage 3: Enzymatic Kinetic Resolution (The Critical Step)

Principle: Amano Lipase PS (from Burkholderia cepacia) preferentially hydrolyzes the (R)-ester (or (S)-ester depending on solvent/conditions) leaving the opposite enantiomer intact. For

-

System: Biphasic system (Methyl tert-butyl ether / Phosphate buffer pH 7.0) or Organic solvent with immobilized lipase.

-

Procedure:

-

Dissolve racemic ester (10 g) in MTBE (100 mL).

-

Add Phosphate buffer (100 mL, pH 7.0).

-

Add Amano Lipase PS (1.0 g).

-

Stir vigorously at 30°C. Monitor conversion by Chiral HPLC.

-

Stop reaction at 50% conversion (theoretical max yield of enantiomer is 50%).

-

-

Workup:

-

Purification: Recrystallize from EtOAc/Hexanes to upgrade ee% to >99%.

Analytical Characterization

To validate the identity and purity of (S)-

NMR Spectroscopy (300 MHz, DMSO-d )

- 9.35 (s, 1H): Phenolic -OH.

- 7.15 (d, 2H, J=8.5 Hz): Aromatic protons (ortho to alkyl).

- 6.70 (d, 2H, J=8.5 Hz): Aromatic protons (ortho to OH).

-

4.25 (t, 1H):

-

3.55 (s, 3H): Methyl ester (-OCH

-

2.60 (d, 2H):

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Expected Ion:

m/z

Chiral HPLC (Enantiomeric Excess)

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm.

-

Target: ee > 98%.

Applications in Drug Discovery[11]

(S)-

Pharmacophore Logic & Signaling

Caption: Strategic applications of (S)-beta-tyrosine methyl ester in drug development.

Specific Use Cases

-

Proteolytic Stability: Incorporation of

-tyrosine into peptide sequences (e.g., somatostatin analogs) dramatically increases half-life in plasma by inhibiting recognition by standard proteases. -

Edeine Biosynthesis: It is the direct precursor to the "isoserine" moiety found in Edeine, a potent inhibitor of protein synthesis.

-

Integrin Inhibitors:

-amino acids are used to freeze the conformation of RGD (Arg-Gly-Asp) mimetics, improving selectivity for integrin subtypes (

Handling & Safety (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (browning) over time due to the phenol and amine groups; the HCl salt is more stable.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the thionyl chloride step.

References

- Rodionov Synthesis of Beta-Amino Acids: Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of -amino acids." Ber. Dtsch. Chem. Ges.1926, 59, 2952.

-

Enzymatic Resolution: Amano Enzyme Inc. "Lipase PS Amano SD: Technical Data Sheet."

-

Beta-Peptides & Foldamers: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helv. Chim. Acta1996 , 79, 913-941.

-

Biological Activity of Beta-Tyrosine: Grybaite, B., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds." Antibiotics2024 , 13, 193.[4]

-

Chemical Structure Validation: PubChem Database. "3-amino-3-(4-hydroxyphenyl)propanoic acid." CID 440311.[5]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference between alpha-tyrosine and beta-tyrosine methyl ester

[5]

Physicochemical & Spectroscopic Profiles

Distinguishing these isomers requires precise spectroscopic analysis. The shift of the amine group alters the magnetic environment of the backbone protons significantly.

Comparative Data Table

| Feature | ||

| Molecular Weight | 195.22 g/mol (Free base) | 209.24 g/mol (+14 Da, |

| Proteolytic Stability | ||

| pKa (Amine) | ~7.3 (Lower due to ester proximity) | ~8.8 - 9.2 (Higher, further from EWG) |

| Secondary Structure | Random coil / | 14-Helix (stable foldamer) |

Technical Insight (NMR):

In

Pharmacological Implications

Proteolytic Resistance (The "Beta" Advantage)

chymotrypsin-

Mechanism: The catalytic triad of chymotrypsin requires the substrate backbone to align in a specific conformation.

-

Beta-Effect: The insertion of the extra methylene group in

-Tyr-OMe distorts the scissile bond geometry, rendering it unrecognizable to the protease S1 pocket [1]. This makes

Peptidomimetics and Foldamers

- -Peptides: Flexible, require multiple residues to form helices.

-

-Peptides:

Detailed Experimental Protocols

Protocol 1: Synthesis of -Homotyrosine Methyl Ester (Arndt-Eistert)

Reference Standard: Modified from Seebach et al. [3]

Reagents:

-

N-Boc-L-Tyrosine(OtBu)-OH (Protected starting material)

-

Isobutyl chloroformate (IBCF)

-

N-Methylmorpholine (NMM)

-

Diazomethane (0.5 M in diethyl ether) [HANDLE WITH EXTREME CAUTION]

-

Silver Benzoate (

) -

Anhydrous Methanol

Step-by-Step:

-

Activation: Dissolve N-Boc-Tyr(OtBu)-OH (10 mmol) in dry THF (50 mL) under Argon. Cool to -15°C. Add NMM (11 mmol) followed by dropwise addition of IBCF (11 mmol). Stir for 15 min to form the mixed anhydride.

-

Diazotization: Filter the precipitated NMM salts rapidly. Add the filtrate to a pre-cooled solution of diazomethane (excess, ~20 mmol) in ether at 0°C. Do not use ground glass joints. Stir for 3 hours while warming to RT.

-

Checkpoint: Solution should turn yellow (diazoketone formation).

-

-

Wolff Rearrangement: Evaporate excess diazomethane under a stream of nitrogen (in a fume hood). Dissolve the yellow residue (diazoketone) in anhydrous methanol (30 mL).

-

Homologation: Add Silver Benzoate (0.1 eq) dissolved in triethylamine (1 mL). The mixture will evolve

gas (bubbling).-

Reaction End: Evolution of gas ceases and solution turns dark.

-

-

Workup: Filter through Celite to remove silver. Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc).

-

Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine methyl ester hydrochloride.

References

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical Reviews. Link

-

Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[5] Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta. Link

-

Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Link

biological significance of (S)-beta-tyrosine derivatives in nature

(S)- -Tyrosine Derivatives: Biosynthetic Origins, Structural Utility, and Pharmacological Potential

Executive Summary

Topic: Biological Significance of (S)-

Structural & Biosynthetic Fundamentals

- vs. -Tyrosine: The Isomeric Divergence

Nature utilizes two primary isomers of

| Feature | (S)- | (R)- |

| Source Organism | Streptomyces globisporus | Chondromyces crocatus |

| Key Natural Product | C-1027 (Lidamycin) | Chondramides |

| Biosynthetic Enzyme | SgcC4 (TAM family) | CmdF (TAM family) |

| Biological Target | DNA (Intercalator/Groove Binder) | F-Actin (Filament Stabilizer) |

| Structural Role | Stabilizes enediyne core; directs DNA binding. | Part of macrocyclic scaffold; fits hydrophobic cleft of actin. |

Biosynthesis via Tyrosine Aminomutase (TAM)

The conversion of L-tyrosine ((S)-

Mechanism of SgcC4 (Retention vs. Inversion)

Unlike CmdF, which produces the (R)-isomer, SgcC4 directs the re-addition of ammonia to the si-face of the coumarate intermediate, yielding the (S)-configuration.

Caption: SgcC4 catalyzes the migration of the amino group to form (S)-

Case Study: C-1027 (Lidamycin) and the (S)-Moiety

The Role of (S)- -Tyrosine in C-1027

C-1027 is one of the most potent antitumor antibiotics known. It consists of an apoprotein (CagA) and a non-covalently bound chromophore. The chromophore contains a nine-membered enediyne core, a deoxy aminosugar, a benzoxazolinate, and the (S)-3-chloro-5-hydroxy-

-

Proteolytic Stability: The

-amino acid linkage confers resistance to standard proteases, allowing the chromophore to survive intracellular transport. -

Conformational Locking: The rigid stereochemistry of the (S)-

-tyrosine locks the chromophore into a conformation that fits precisely into the binding pocket of the CagA protein (protecting the labile enediyne) and the minor groove of DNA. -

DNA Targeting: Upon release from the protein, the

-tyrosine moiety acts as an intercalator or groove binder, positioning the enediyne core for hydrogen abstraction from the DNA backbone.

Mechanism of Action: Double-Strand Breaks

The biological significance of the (S)-

Caption: The (S)-

Technical Workflows & Protocols

Protocol 1: Enzymatic Synthesis of (S)- -Tyrosine

Objective: To synthesize and isolate (S)-

Reagents:

-

Recombinant SgcC4 (expressed in E. coli BL21(DE3) with N-terminal His-tag).

-

Substrate: L-Tyrosine (2 mM).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol.

-

Quenching Agent: 10% Trichloroacetic acid (TCA) or 1 M HCl.

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Lyse E. coli cells expressing SgcC4 in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Purify via Ni-NTA affinity chromatography.

-

Desalt into reaction buffer (50 mM Tris-HCl, pH 8.0).

-

-

Reaction Setup:

-

Mix 10

M purified SgcC4 with 2 mM L-tyrosine in a final volume of 500 -

Incubate at 30°C for 2–4 hours.

-

-

Reaction Termination:

-

Add 50

L of 10% TCA to precipitate the protein. -

Centrifuge at 14,000 x g for 10 min to remove precipitate.

-

-

Analysis & Purification (HPLC):

-

Column: Chiral phase column (e.g., Chirex 3126 or Crownpak CR(+)) is required to resolve (S)-

from (S)- -

Mobile Phase: 10 mM HClO

(pH 1.5) or aqueous methanol depending on column. -

Detection: UV absorbance at 254 nm (or 280 nm).

-

Validation: Compare retention times against authentic (S)-

-tyrosine standards (synthesized chemically or purchased).

-

Protocol 2: In Vitro DNA Cleavage Assay

Objective: To validate the biological activity of C-1027 or synthetic analogues containing the (S)-

Reagents:

-

Supercoiled Plasmid DNA (e.g., pBR322 or pUC19), 0.5

g/reaction .[1] -

Test Compound: C-1027 chromophore or analogue (dissolved in DMSO).

-

Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA.

-

Reducing Agent (Optional for some enediynes, but C-1027 is active without): 1 mM DTT.

Step-by-Step Methodology:

-

Reaction Assembly:

-

In a 1.5 mL microcentrifuge tube, combine:

-

2

L 10x Buffer. -

0.5

g Plasmid DNA.[1] -

Variable concentration of Test Compound (0.1 nM – 100 nM).

-

Water to 20

L.

-

-

-

Incubation:

-

Incubate at 4°C or 25°C for 30 minutes. (Lower temperature preserves the labile chromophore if not bound).

-

-

Electrophoresis:

-

Add 4

L 6x DNA Loading Dye. -

Load samples onto a 1% agarose gel containing ethidium bromide (0.5

g/mL). -

Run at 80-100 V for 1 hour.

-

-

Quantification:

-

Image gel under UV light.

-

Data Analysis: Measure band intensities for:

-

Form I: Supercoiled (fastest migration).

-

Form II: Nicked circular (slowest migration).

-

Form III: Linear (intermediate migration).

-

-

Calculate % Cleavage = [(Form II + Form III) / (Form I + Form II + Form III)] × 100.

-

References

-

Biosynthesis of the Enediyne Antitumor Antibiotic C-1027. Source: Science / PubMed. Significance: Establishes the role of SgcC4 in producing the (S)-

-tyrosine moiety. URL:[Link] -

Discovery of Additional Members of the Tyrosine Aminomutase Enzyme Family. Source: Journal of the American Chemical Society. Significance: Contrasts SgcC4 (S-selective) with CmdF (R-selective).[2] URL:[Link]

-

C-1027 Chromophore, a Potent New Enediyne Antitumor Antibiotic, Induces Sequence-Specific Double-Strand DNA Cleavage. Source:[3] Biochemistry.[3][4][5][6][7] Significance: Details the mechanism of action and DNA binding specificity directed by the chromophore structure. URL:[Link]

-

Specificity of the Ester Bond-Forming Condensation Enzyme SgcC5 in C-1027 Biosynthesis. Source: Biochemistry / NIH. Significance: Confirms the (S)-configuration is required for the condensation step in C-1027 assembly. URL:[Link]

-

Total Synthesis and Configurational Assignment of Chondramide A. Source: Angewandte Chemie. Significance: Establishes the (R)-configuration for Chondramides, serving as the stereochemical contrast to C-1027. URL:[Link]

Sources

- 1. inspiralis.com [inspiralis.com]

- 2. Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C1027 chromophore, a potent new enediyne antitumor antibiotic, induces sequence-specific double-strand DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Multi-Protein Complexes through Charge-Directed Sequential Activation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate molecular weight and formula

[1]

Executive Summary

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is a specialized chiral building block belonging to the class of

This structural modification confers unique properties critical for modern drug development, particularly in the design of peptidomimetics and foldamers . The molecule serves as a proteolytically stable scaffold that can induce specific secondary structures (helices and sheets) unavailable to natural peptides, making it a high-value intermediate for designing integrin inhibitors and metabolically stable peptide therapeutics.

Physicochemical Profile

The following data characterizes the specific (S)-enantiomer of the

| Property | Specification |

| Systematic Name | Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate |

| Common Synonyms | (S)- |

| CAS Registry Number | 177966-65-3 |

| Molecular Formula | C |

| Molecular Weight | 195.22 g/mol |

| Chirality | (S)-configuration (derived from L-Tyrosine via homologation) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, dilute acids; sparingly soluble in water |

| pKa (Predicted) | Amine: ~9.0; Phenol: ~10.0 |

Critical Distinction: Alpha vs. Beta Isomers

Researchers must distinguish this molecule from its structural isomer, Methyl L-tyrosinate (CAS 1080-06-4).[1] Both share the same formula (C

Synthetic Pathways[1][3]

The synthesis of enantiopure

Protocol A: Arndt-Eistert Homologation (Chiral Pool Strategy)

This method extends the carbon chain by one methylene unit while retaining the stereochemistry of the

-

Protection: L-Tyrosine is protected at the amine (e.g., Boc or Fmoc) and the phenol (e.g., Benzyl) to prevent side reactions.

-

Activation: The carboxylic acid is converted to a mixed anhydride or acid chloride.

-

Diazotization: Reaction with diazomethane (or TMS-diazomethane) yields the

-diazoketone.[1] -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of methanol. The intermediate ketene is trapped by methanol to form the methyl ester directly.

-

Deprotection: Selective removal of side-chain protecting groups if necessary.

Protocol B: Enzymatic Resolution (Scalable)

For industrial scales, a racemic synthesis followed by enzymatic resolution is often preferred.

-

Condensation: 4-Hydroxybenzaldehyde + Malonic acid

-

Esterification: Conversion to the racemic methyl ester.

-

Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B)[1] selectively hydrolyzes one enantiomer, leaving the desired (S)-ester or acid.

[1][4]

Applications in Drug Discovery[1][5][6][7]

Peptidomimetics & Foldamers

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is a "beta-amino acid" monomer.[1] When polymerized or incorporated into peptide chains, it creates foldamers —synthetic oligomers with well-defined secondary structures.[1]

-

Stability: The extra methylene group prevents recognition by standard proteases (trypsin, chymotrypsin), significantly increasing the in vivo half-life of the drug.

-

Structure:

-peptides can form stable 14-helices or 12-helices, providing novel scaffolds for disrupting protein-protein interactions.[1]

Integrin Inhibitors

The RGD (Arg-Gly-Asp) sequence is a common target for integrin inhibitors (anti-thrombotic, anti-cancer).[1] Replacing the central amino acids with a

Natural Product Total Synthesis

This molecule serves as a core intermediate in the synthesis of complex secondary metabolites, such as Chondramides and Jaspamides , which possess potent actin-stabilizing properties.

Handling and Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over long periods; protect from light.

-

Hygroscopicity: Moderately hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Solubility:

-

Preferred Solvents: Methanol, Ethanol, DMSO, DMF.

-

Avoid: Pure water (unless acidified).

-

-

Safety: Standard PPE required. Treat as a potential irritant. No specific acute toxicity data is widely published for this specific ester, so handle with "Universal Precautions" for novel chemical entities.

References

-

LookChem. (n.d.). Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate - CAS 177966-65-3.[1] Retrieved from [1]

-

Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. (Foundational methodology for beta-amino acid synthesis).

-

ChemicalBook. (n.d.). Methyl L-tyrosinate Properties (Isomer Comparison). Retrieved from [1]

-

Kavaliauskas, P., et al. (2024). "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds..." Antibiotics, 13(2), 193.[3][4] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] L-Tyrosine methyl ester hydrochloride (Alpha-isomer reference).[1] Retrieved from [1]

Sources

- 1. chembk.com [chembk.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-((4-hydroxyphenyl)amino)propanoate: A Core Scaffold for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among these, β-amino acid derivatives stand out for their ability to form unique peptide structures and serve as versatile intermediates. This guide provides a comprehensive technical overview of methyl 3-((4-hydroxyphenyl)amino)propanoate , a key building block that merges the structural features of a β-amino acid with a phenolic moiety. We will elucidate its chemical identity, provide a detailed, field-proven synthesis protocol, and explore its application as a foundational scaffold for the development of new antimicrobial agents. This document is intended to serve as a practical resource for researchers engaged in medicinal chemistry and the design of next-generation therapeutics.

Elucidating the Chemical Identity: Nomenclature and Synonyms

The nomenclature surrounding substituted propionates can lead to ambiguity. The query "methyl 3-amino-3-(4-hydroxyphenyl)propionate" could imply a structure where both the amino and the 4-hydroxyphenyl groups are attached to the third carbon (C-3), a derivative of β-tyrosine. However, a more extensively documented and synthetically accessible isomer is methyl 3-((4-hydroxyphenyl)amino)propanoate . In this molecule, the 4-hydroxyphenyl group is attached to the nitrogen atom of a β-alanine methyl ester.

This guide focuses on the latter, a compound that has been successfully synthesized and utilized as a scaffold for creating libraries of potential drug candidates.[1] To ensure clarity, its identifiers and synonyms are summarized below.

| Identifier | Value | Source |

| Systematic (IUPAC) Name | methyl 3-[(4-hydroxyphenyl)amino]propanoate | IUPAC Convention |

| Common Synonyms | N-(4-hydroxyphenyl)-β-alanine methyl ester | [1] |

| Methyl N-(4-hydroxyphenyl)-beta-alaninate | Convention | |

| CAS Number | 86407-39-2 (per cited synthesis methodology) | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | Calculated |

| Molecular Weight | 195.22 g/mol | Calculated |

Synthesis of the Core Scaffold: An Aza-Michael Addition Approach

The synthesis of methyl 3-((4-hydroxyphenyl)amino)propanoate is elegantly achieved via an aza-Michael addition (or conjugate addition) reaction. This choice of reaction is mechanistically sound and experimentally robust for forming the crucial carbon-nitrogen bond.

Causality of Experimental Design: The reaction leverages the nucleophilic character of the amino group on 4-aminophenol and the electrophilic nature of the β-carbon in methyl acrylate, an α,β-unsaturated ester. The electron-withdrawing ester group polarizes the double bond, making the β-carbon susceptible to attack. The reaction is typically conducted at reflux to provide the necessary activation energy for the addition to proceed at a practical rate. Isopropanol is an effective solvent as it readily dissolves the reactants and has a suitable boiling point for this transformation.

Detailed Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester[1]

This protocol is based on established methodologies for the synthesis of the target compound, designated as compound 2 in the source literature.[1]

Materials and Equipment:

-

4-Aminophenol (1.0 eq)

-

Methyl acrylate (1.2 eq)

-

2-Propanol (Isopropanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminophenol (1.0 equivalent) in a suitable volume of 2-propanol.

-

Reagent Addition: To the stirred solution, add methyl acrylate (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for the duration indicated by reaction monitoring (e.g., via Thin Layer Chromatography, TLC).

-

Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure N-(4-hydroxyphenyl)-β-alanine methyl ester.

Self-Validation and Quality Control: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful formation of the N-CH₂ bond and the presence of both the hydroxyphenyl and methyl ester groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (195.22 g/mol ).

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of the core scaffold.

Application as a Scaffold in Antimicrobial Drug Development

The true value of methyl 3-((4-hydroxyphenyl)amino)propanoate for drug development professionals lies in its utility as a versatile chemical scaffold. While the compound itself exhibits only weak to moderate antimicrobial activity, it possesses key structural features that make it an ideal starting point for generating a library of more potent derivatives.[1]

Key Structural Features for Derivatization:

-

Secondary Amine: The nitrogen atom can be further functionalized.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like hydrazides, providing a reactive handle for coupling with other molecules.[1]

-

Phenolic Hydroxyl Group: This group can be alkylated or acylated to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

-

Aromatic Ring: The phenyl ring can be modified with various substituents to explore structure-activity relationships (SAR).

A recent study demonstrated this principle by converting the methyl ester into a hydrazide, which was then reacted with various aldehydes to produce a series of hydrazone derivatives.[1] This strategy successfully yielded novel compounds with significant, structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[1]

Diagram of Scaffold-Based Drug Discovery

Sources

solubility of (S)-beta-tyrosine methyl ester in organic solvents

Solubility Profile and Physicochemical Characterization of (S)- -Tyrosine Methyl Ester

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-

This guide distinguishes between the Free Base and Hydrochloride Salt forms, as their solubility profiles are diametrically opposed in organic media.

Physicochemical Profile & Structural Logic[1]

To predict and manipulate solubility, one must first analyze the competing functional groups within the molecule.

-

Core Scaffold: A

-amino acid backbone (amino group on the -

Lipophilic Domain: The methyl ester cap and the phenyl ring increase

compared to the zwitterionic free acid. -

Hydrophilic/H-Bonding Domain: The phenolic hydroxyl (-OH) and the primary amine (-NH

) act as strong hydrogen bond donors and acceptors.

The Critical Distinction: Salt vs. Free Base

The solubility behavior is dictated by the protonation state of the primary amine.

| Feature | Free Base Form | Hydrochloride Salt Form |

| Dominant Interaction | Dipole-Dipole, H-Bonding | Ion-Dipole, Lattice Energy |

| Polarity | Moderate (Amphiphilic) | High (Ionic) |

| Primary Solvents | DCM, Ethyl Acetate, Alcohols | Water, Methanol, DMSO |

| Antisolvents | Hexanes, Water (pH dependent) | Diethyl Ether, Hexanes, DCM |

Solubility Landscape: Solvent Compatibility Matrix

The following data categorizes solvents based on their utility in synthetic workflows (coupling, extraction) and purification (crystallization).

Table 1: Solubility Profile (Qualitative Consensus)

| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Application Context |

| Polar Protic | Methanol (MeOH) | High | High | Primary solvent for hydrogenation and deprotection. |

| Ethanol (EtOH) | High | Moderate | Good for recrystallization (often with ether). | |

| Water | Low (< 5 g/L) | Very High (> 100 g/L) | Salt formation; biphasic extraction. | |

| Polar Aprotic | DMSO | High | Very High | Stock solutions for bioassays; difficult to remove. |

| DMF | High | High | Peptide coupling reactions. | |

| Acetonitrile (MeCN) | Moderate | Moderate/Low | HPLC mobile phase; recrystallization cosolvent. | |

| Chlorinated | Dichloromethane (DCM) | High | Very Low | Critical: Used to extract Free Base from aqueous base. |

| Chloroform | High | Low | NMR solvent; extraction. | |

| Esters/Ethers | Ethyl Acetate | Moderate/High | Poor | Standard extraction solvent for the free base. |

| Diethyl Ether | Low | Insoluble | Antisolvent: Used to precipitate the HCl salt. | |

| THF | High | Moderate | General synthesis solvent. | |

| Hydrocarbons | Hexanes/Heptane | Insoluble | Insoluble | Universal antisolvent for inducing turbidity. |

Technical Insight: The "Standard Purification Protocol" for

-amino acid esters involves dissolving the crude oil (Free Base) in a minimal amount of dry Methanol, followed by the dropwise addition of HCl in Dioxane/Ether to precipitate the pure Hydrochloride Salt.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on generic literature values. Batch-to-batch variations in crystal polymorphism can alter solubility. Use this Saturation Shake-Flask Method to generate precise data for your specific lot.

Workflow Visualization

The following diagram outlines the logical flow for determining solubility gravimetrically.

Caption: Step-by-step workflow for determining the thermodynamic solubility limit of the target compound.

Detailed Methodology (Gravimetric)

-

Preparation: Weigh approximately 50 mg of (S)-

-tyrosine methyl ester into a 4 mL glass vial. -

Saturation: Add the target solvent in 100

L aliquots. Vortex for 30 seconds between additions. -

Equilibration: Once solid persists (supersaturation), place the vial in a shaker at 25°C for 24 hours.

-

Filtration: Pass the supernatant through a 0.45

m syringe filter (PTFE for organics, Nylon for aqueous) into a pre-weighed vial. -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.

-

Calculation:

Where

Applications in Synthesis & Purification

The solubility differential between the salt and free base is the primary lever for purification.

Recrystallization Strategy (HCl Salt)

The most common impurity in the synthesis of methyl esters is the unreacted acid or the hydrolyzed free acid.

-

Dissolution: Dissolve crude (S)-

-tyrosine methyl ester HCl in hot Methanol or Isopropanol (approx. 5-10 mL/g). -

Precipitation: Allow to cool to room temperature. If no crystals form, add Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.

-

Crystallization: Store at 4°C overnight. The ester salt will crystallize as white needles, while non-polar impurities remain in the ether-rich mother liquor.

Extraction Strategy (Free Base)

To isolate the free base for peptide coupling:

-

Dissolve the HCl salt in water.

-

Adjust pH to ~9-10 using saturated NaHCO

or Na -

Extract immediately with Dichloromethane (DCM) or Ethyl Acetate . The free base partitions into the organic layer.

-

Dry over MgSO

and evaporate.

Mechanism of Solvation

Understanding the molecular interactions helps in selecting co-solvents.

Caption: Interaction map showing how functional groups on the tyrosine derivative dictate solvent compatibility.

References

-

Sigma-Aldrich. L-Tyrosine methyl ester hydrochloride Product Specification. (Standard reference for alpha-isomer solubility behavior, applicable to beta-isomer salts).

-

Cayman Chemical. L-Alanine methyl ester (hydrochloride) Solubility Data. (Provides protocol for amino acid ester solubility in DMSO/DMF).

-

National Institutes of Health (PMC). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates. (Discusses neutralization of ester hydrochlorides to free bases for organic solubility).

-

ChemicalBook. Methyl 3-(4-hydroxyphenyl)propionate Properties. (Physicochemical data for the de-aminated analog, relevant for lipophilicity estimation).

commercial suppliers of high purity (S)-beta-tyrosine methyl ester

Sourcing and Validating High-Purity (S)- -Tyrosine Methyl Ester

An In-Depth Technical Guide for Drug Development

Part 1: The Core Directive – The "Alpha-Trap" Warning

CRITICAL WARNING: Before initiating any purchase order, you must navigate the "Alpha-Trap."

90% of search results for "Tyrosine methyl ester" return L-Tyrosine methyl ester (CAS 1080-06-4) , which is the

-

Target Compound: Methyl (S)-3-amino-3-(4-hydroxyphenyl)propanoate

-

Common False Positive: Methyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate (L-Tyrosine methyl ester)

-

Des-Amino False Positive: Methyl 3-(4-hydroxyphenyl)propionate (Phloretic acid methyl ester)

Failure to distinguish these will result in the synthesis of regioisomeric impurities that are difficult to separate in downstream peptide coupling.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

Compound Identity:

-

IUPAC Name: Methyl (S)-3-amino-3-(4-hydroxyphenyl)propanoate

-

Common Name: (S)-

-Tyrosine methyl ester; -

CAS Registry: 149522-39-0 (Free base), 177966-65-3 (HCl salt - verify specific salt form with vendor)

-

Molecular Formula:

(Free base MW: 195.22 g/mol )

Critical Quality Attributes (CQAs):

| Attribute | Specification | Rationale |

|---|

| Enantiomeric Excess (ee) | > 98.5% (S)-isomer |

Part 3: Strategic Sourcing & Supplier Landscape

This compound is not a commodity chemical available for "next-day delivery" from general catalogs like Sigma-Aldrich or Fisher Scientific. It falls under "Specialty Building Blocks."

Tier 1: Specialized Peptide & Chiral Vendors (High Reliability)

These vendors specialize in unnatural amino acids and are most likely to have valid stock or validated synthesis routes.

-

PepTech (Aapptec)

-

Specialty: Focuses heavily on

-amino acids and peptidomimetics. -

Catalog Check: Look for "Beta-Tyrosine" or "Beta-Homo-p-hydroxyphenylglycine".

-

-

Enamine

-

Specialty: Holds the world's largest library of "REAL" (Readily Accessible) building blocks. They have a specific

-amino acid subset.[1] -

Strategy: If not in stock, they can synthesize it rapidly using established protocols (e.g., enzymatic resolution).

-

-

AnaSpec (Kaneka Eurogentec)

-

Specialty: High-purity amino acid derivatives for GMP-adjacent research.

-

Tier 2: Custom Synthesis & Boutique Houses (Inquiry Required)

Use these for bulk scale-up or if Tier 1 is out of stock.

-

Matrix Scientific: Often lists specific CAS numbers for rare isomers.

-

Accela ChemBio: Strong capabilities in aromatic amino acid derivatives.

-

Watanabe Chemical (Japan): A premier supplier for unusual amino acids in the Asian market.

Sourcing Decision Tree (Graphviz)

Caption: Decision logic for sourcing (S)-beta-tyrosine methyl ester, prioritizing structural verification to avoid regioisomer errors.

Part 4: The Self-Validating System (QC Protocol)

Do not rely solely on the Certificate of Analysis (CoA).

Method A: Chiral HPLC (Enantiomeric Purity)

Standard C18 columns cannot separate the (R) and (S) enantiomers of this compound.

-

Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Astec CHIROBIOTIC T (Teicoplanin-based).

-

Mobile Phase (AD-H): n-Hexane : Isopropanol (85:15) + 0.1% Diethylamine.

-

Mobile Phase (Chirobiotic T): Methanol : Water (90:10) + 0.1% Formic Acid (LC-MS compatible).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 275 nm (Phenol absorption).

-

Acceptance Criteria: Main peak > 98.5%; (R)-enantiomer < 1.0%.

Method B: 1H-NMR Regio-Verification (Structural Identity)

This is the definitive test to distinguish

-

Solvent: DMSO-

or -

The Diagnostic Signal:

-

-Tyrosine (Wrong): The proton adjacent to the ester (

-

-Tyrosine (Correct): The proton adjacent to the ester is now a methylene (

-

-Tyrosine (Wrong): The proton adjacent to the ester (

-

Pass Criteria: Presence of distinct

-methylene signals (

QC Workflow Diagram (Graphviz)

Caption: Analytical workflow to validate regio-chemistry (NMR) and enantiomeric excess (Chiral HPLC) before release.

Part 5: Handling and Stability

-

Storage: Store at -20°C. As a free amine ester, it is prone to diketopiperazine (DKP) formation (dimerization) if left in solution at neutral/basic pH for extended periods. Store as the HCl salt if possible.

-

Solubility: Soluble in MeOH, DMSO, and DMF. Limited solubility in DCM/EtOAc unless derivatized.

-

Usage: For peptide coupling, avoid strong bases that can cause racemization at the

-carbon. Use standard coupling reagents (HATU/DIC) with collidine or DIPEA.

References

-

ChemicalBook. Methyl (S)-3-amino-3-(4-hydroxyphenyl)propanoate - CAS 149522-39-0.

-

PepTech (Aapptec). Beta-Amino Acids in Peptide Synthesis.

-

Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC T.

-

Enamine. Unnatural Amino Acids Library - Beta-Amino Acids.

-

ResearchGate. HPLC Separation of Metyrosine Enantiomers as Methyl Esters.

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Beta-Peptides Using (S)-beta-Tyrosine Methyl Ester

Abstract & Strategic Overview

Beta-peptides (

(S)-

This guide details a robust solution-phase synthesis protocol utilizing (S)-

Critical Pre-Experimental Considerations

The Building Block: (S)- -Tyrosine Methyl Ester

The starting material, (S)-

-

Stereochemistry: The (S)-configuration at the

-position corresponds to the L-configuration of the parent -

Side-Chain Protection: While the methyl ester protects the C-terminus, the phenolic hydroxyl group of tyrosine is reactive.

-

Recommendation: For robust synthesis, use (S)-

-Tyrosine(OtBu) Methyl Ester . If the phenolic group is unprotected, strict pH control is required to prevent O-acylation. This protocol assumes the use of side-chain protected variants (e.g., O-tert-butyl or O-benzyl) to ensure "self-validating" purity.

-

Coupling Reagent Selection

Standard carbodiimides (EDC, DIC) often fail to drive

-

Preferred System: HATU / HOAt / DIPEA .

-

Rationale: The 7-azabenzotriazole group in HATU provides a "neighboring group effect" (anchimeric assistance) via the pyridine nitrogen, significantly accelerating the reaction rate for hindered amines like

-tyrosine esters compared to HBTU or EDC.

Materials & Equipment

| Category | Item | Specification/Grade |

| Reagents | (S)- | >98% ee, Side-chain protected (rec.[1] O-tBu) |

| N-Protected | Boc- or Fmoc- protected partner | |

| HATU | Coupling Agent (High Efficiency) | |

| HOAt | Additive (Suppress racemization) | |

| DIPEA (N,N-Diisopropylethylamine) | Base (Biotech Grade, redistilled) | |

| Solvents | DMF (N,N-Dimethylformamide) | Anhydrous, Amine-free |

| DCM (Dichloromethane) | HPLC Grade | |

| Ethyl Acetate / Hexanes | For workup/purification | |

| Equipment | Rotary Evaporator | With vacuum control |

| HPLC / LC-MS | C18 Column (for characterization) |

Detailed Experimental Protocol

Phase 1: Activation and Coupling

This phase describes the coupling of an N-protected amino acid (Electrophile) to (S)-

Step 1: Preparation of the Electrophile Solution

-

Dissolve the N-protected

-amino acid (1.1 equivalents relative to the tyrosine ester) in anhydrous DMF.-

Concentration: 0.1 M to 0.2 M. High concentration favors kinetics but avoid precipitation.

-

-

Add HATU (1.1 equivalents) and HOAt (1.1 equivalents).

-

Add DIPEA (2.5 equivalents).

-

Activation Time: Stir at

for 5–10 minutes.-

Insight: Pre-activation ensures the formation of the active ester (OAt-ester) before the nucleophile is introduced, reducing competing side reactions.

-

Step 2: Addition of (S)-

-

Dissolve (S)-

-Tyrosine Methyl Ester (1.0 equivalent) in a minimal volume of anhydrous DMF.-

Note: If the starting material is a hydrochloride salt (e.g., H-

-Tyr-OMe

-

-

Add the amine solution dropwise to the activated acid solution at

. -

Allow the reaction to warm to room temperature (RT) naturally.

-

Reaction Time: Stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the amine peak and appearance of the coupled product mass.

-

Step 3: Workup and Isolation

-

Dilute the reaction mixture with Ethyl Acetate (10x reaction volume).

-

Wash Sequence (Critical for removing coupling byproducts):

- (Removes unreacted acid/HOAt).

-

or

- .

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Phase 2: Chain Elongation (Iterative Cycle)

To extend the peptide, the N-terminus must be deprotected (if extending N-terminally) or the C-terminus saponified (if extending C-terminally).

Option A: N-Terminal Elongation (Standard)

-

Deprotection:

-

Boc strategy: Treat with TFA/DCM (1:1) for 30-60 min. Evaporate and azeotrope with toluene to remove TFA.

-

Fmoc strategy: Treat with 20% Piperidine in DMF for 20 min.

-

-

Next Coupling: Repeat Phase 1 using the newly liberated amine as the nucleophile.

Option B: C-Terminal Activation (Saponification)

If (S)-

-

Dissolve the peptide in THF/MeOH/H2O (3:1:1) .

-

Add LiOH (2-3 equivalents). Stir at

to RT.[2]-

Caution: Monitor closely to avoid racemization, although

-amino acids are generally more resistant than

-

-

Acidify to pH 2-3 with

and extract with Ethyl Acetate. -

The resulting free acid can now be activated (Phase 1, Step 1).

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between N-terminal and C-terminal extension.

Figure 1: Decision logic and workflow for the incorporation of (S)-beta-tyrosine methyl ester into beta-peptides.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Activation | Switch from HBTU to HATU or PyAOP . Ensure anhydrous solvents. |

| Steric Hindrance | Increase reaction time (up to 24h) or temperature ( | |

| O-Acylation | Unprotected Phenol | Use O-tBu or O-Bzl protected tyrosine. If impossible, keep pH < 8.0. |

| Aggregation | Use "Magic Mixture" solvents (DCM/DMF/NMP) or add chaotropic salts (LiCl). | |

| Racemization | Over-activation | Reduce base equivalents (DIPEA). Use Collidine (weaker base) instead of DIPEA. |

References

-

Arndt-Eistert Homologation for Beta-Amino Acids: Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

-

Coupling Reagents for Beta-Peptides: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4][5] Journal of the American Chemical Society.

-

Beta-Peptide Structure and Stability: Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews.

-

Synthesis of Beta-Tyrosine Derivatives: Lelais, G., & Seebach, D. (2004). "Beta-Amino Acids: Synthesis, Occurrence in Nature, and Components of Peptides." Biopolymers.

Sources

Application Note: Strategic Selection of Coupling Reagents for the Synthesis of Peptides Containing Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of a Modified β-Amino Acid

The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic and drug design. Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, a β-tyrosine derivative, is a valuable building block for creating peptides with enhanced pharmacological properties, such as improved metabolic stability and controlled conformation[1]. However, its successful incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents a distinct chemical challenge: the unprotected phenolic hydroxyl group on the side chain.

This nucleophilic -OH group can compete with the primary amine of the growing peptide chain during the acylation step, leading to undesirable O-acylation and the formation of branched or capped side products[2][3][4][5]. Therefore, the selection of an appropriate coupling reagent is not merely a matter of efficiency but is critical for directing the reaction exclusively toward amide bond formation and ensuring the integrity of the final peptide product. This guide provides a detailed analysis of coupling reagent selection and optimized protocols for the successful synthesis of peptides containing this valuable residue.

The Critical Choice: Selecting the Optimal Coupling Reagent

The success of peptide synthesis hinges on the rapid and complete activation of the carboxylic acid of the incoming amino acid, converting it into a highly reactive intermediate that readily forms an amide bond with the N-terminal amine of the peptide chain[6]. However, when a competing nucleophile like a phenolic hydroxyl is present, the kinetics and mechanism of this activation become paramount.

A Comparative Analysis of Common Coupling Reagent Classes

Modern peptide synthesis relies on several classes of "in-situ" activating reagents, primarily phosphonium and aminium/uronium salts, which offer significant advantages in speed and suppression of side reactions over older methods like carbodiimides[7].

-

Carbodiimides (e.g., DCC, DIC): While historically significant, reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are prone to significant side reactions, including racemization of the activated amino acid. The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) is necessary to minimize this, but the reaction rates can be insufficient to prevent O-acylation of sensitive residues like tyrosine derivatives[8].

-

Phosphonium Salts (e.g., PyBOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer faster and cleaner reactions than carbodiimides[7][8]. They generate OBt-active esters which are effective for many standard couplings. However, for particularly challenging couplings or in the presence of highly nucleophilic side chains, their reaction kinetics may not be fast enough to completely outcompete O-acylation.

-

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): This class of reagents is renowned for high coupling efficiency and rapid reaction rates[8][9].

-

HBTU/HCTU: These reagents are based on HOBt and 6-Cl-HOBt, respectively, and are highly effective for routine synthesis[7][10]. They offer a good balance of reactivity and cost.

-

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is widely regarded as one of the most powerful coupling reagents[8][9][11]. It is based on 1-hydroxy-7-azabenzotriazole (HOAt). The resulting OAt-active ester is significantly more reactive than its OBt counterpart due to the electron-withdrawing nature and anchimeric assistance of the pyridine nitrogen in the HOAt moiety[7][12][13]. This heightened reactivity leads to extremely fast amide bond formation, which is the key to preventing O-acylation of the phenolic side chain. The rapid consumption of the active ester by the intended N-terminal amine minimizes its lifetime in the reaction vessel, thereby reducing the opportunity for it to react with the hydroxyl group.

-

Recommendation and Rationale

For the incorporation of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, HATU is the reagent of choice. Its ability to mediate extremely fast and efficient couplings provides the best defense against the competing O-acylation side reaction[7][11]. While more expensive than other reagents, the resulting increase in purity and yield of the target peptide justifies its use for this critical coupling step. HCTU can be considered a cost-effective alternative, though reaction times may need to be carefully optimized[10][14].

| Reagent | Class | Activating Group | Racemization Risk | Key Consideration for Phenolic Residues |

| DIC/HOBt | Carbodiimide | OBt-ester | Moderate | Slower kinetics may permit O-acylation side reactions. |

| PyBOP | Phosphonium | OBt-ester | Low | Good, but may be inefficient for sterically hindered or sensitive couplings. |

| HBTU | Aminium | OBt-ester | Very Low | Highly efficient for standard couplings; a reliable workhorse reagent. |

| HATU | Aminium | OAt-ester | Extremely Low | Superior reactivity minimizes O-acylation by kinetically favoring N-acylation. [7][11] |

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the general mechanism of HATU-mediated coupling and the standard workflow of a Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: HATU-mediated activation and coupling mechanism.

Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocol: Fmoc-SPPS using HATU

This protocol outlines the manual coupling step for incorporating Fmoc-protected methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate onto a resin-bound peptide chain.

Materials and Reagents

-

Fmoc-protected methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, sequencing grade

-

Resin-bound peptide with a free N-terminal amine

-

Kaiser test kit reagents

Pre-Coupling: Fmoc Deprotection

-

Swell the Resin: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel[11].

-

Deprotect: Treat the resin with a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes[15].

-

Wash: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine and byproducts. A final wash with DCM can aid in swelling assessment.

Activation and Coupling Procedure

-

Prepare Activation Solution: In a separate vessel, dissolve the Fmoc-protected methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate (3-4 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.

-

Add Base: Add DIPEA (6-8 eq.) to the activation solution. The solution may change color. Allow this mixture to pre-activate for 1-2 minutes before adding to the resin[11].

-

Initiate Coupling: Add the activation solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 45-90 minutes. Longer times may be required for this sterically hindered β-amino acid compared to standard α-amino acids[1].

-

Monitor for Completion: Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test[11].

-

Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.

-

Positive Result (Blue/Purple Beads): The coupling is incomplete. Continue the reaction for another 30-60 minutes and re-test. If the test remains positive, a second coupling (recouple) with freshly prepared activation solution may be necessary[16].

-

-

Wash: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts[15]. The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after Coupling | 1. Insufficient reaction time. 2. Steric hindrance from the β-amino acid or aggregating peptide sequence. 3. Inefficient reagent activation. | 1. Extend the coupling time to 2 hours or more. 2. Perform a double coupling. 3. Ensure reagents are fresh and anhydrous. Increase reagent equivalents to 4-5 eq. |

| Detection of O-Acylated Side Product by MS | 1. Coupling reaction is too slow. 2. Use of a less potent coupling reagent (e.g., DIC/HOBt). | 1. Switch to HATU as the coupling reagent to maximize the rate of N-acylation. 2. Ensure precise stoichiometry; do not use a large excess of the activated amino acid if possible. |

| Resin Shrinking/Clumping | Peptide chain aggregation on the solid support. | 1. Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). 2. Perform the coupling at an elevated temperature (e.g., 40-50°C). 3. Incorporate structure-disrupting elements like pseudoprolines in the sequence if possible[17]. |

References

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-7. Retrieved from [Link]

-

APICMO. (n.d.). Mastering Peptide Synthesis: The Role of HATU as a Coupling Reagent. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

-

Wanjari, S. (2018). SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

-

Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

-

American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved from [Link]

-

Li, P., & Hu, W. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

-

Rehman, H., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

Albericio, F., & Subirós-Funosas, R. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8619. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Retrieved from [Link]

-

Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Retrieved from [Link]

-

Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. scribd.com [scribd.com]

- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HATU - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. rsc.org [rsc.org]

- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

Application Notes and Protocols: (S)-β-Tyrosine Methyl Ester as a Chiral Building Block

Introduction: The Strategic Value of Chiral β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the demand for structurally novel and functionally sophisticated molecules is incessant. Chiral building blocks are the foundational elements in the assembly of these complex molecular architectures, with their stereochemical integrity directly influencing the biological activity, pharmacokinetic profile, and safety of a drug candidate.[1][2] While α-amino acids have long been the cornerstone of peptide-based therapeutics, their susceptibility to proteolytic degradation often limits their clinical utility.

This has propelled the exploration of non-natural amino acids, among which β-amino acids have emerged as particularly compelling building blocks.[3] Peptides constructed from β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic hydrolysis by proteases, a consequence of their altered backbone structure.[1][4] This inherent stability, coupled with their propensity to form stable, well-defined secondary structures such as helices and sheets, makes them exceptional candidates for the design of peptidomimetics with enhanced therapeutic potential.[2]

(S)-β-Tyrosine, a non-proteinogenic amino acid, offers a unique combination of these advantageous features. Its structure incorporates the key pharmacophoric elements of the natural α-amino acid L-tyrosine—a phenolic side chain capable of hydrogen bonding and aromatic interactions—within a proteolytically stable β-amino acid scaffold. The methyl ester derivative, (S)-β-tyrosine methyl ester, further enhances its utility as a synthetic intermediate by protecting the carboxylic acid moiety, thereby facilitating its incorporation into growing peptide chains and other complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of (S)-β-tyrosine methyl ester, equipping researchers with the knowledge to leverage this valuable chiral building block in their drug discovery and development programs.

Physicochemical and Structural Properties

The utility of (S)-β-tyrosine methyl ester as a building block is underpinned by its distinct physicochemical properties. The following table summarizes key data for the parent amino acid and its methyl ester. It is important to note that as a specialized, non-commercial compound, experimentally determined data for the methyl ester is not widely available; therefore, some values are estimated based on the known properties of the free acid and general principles of organic chemistry.

| Property | (S)-β-Tyrosine | (S)-β-Tyrosine Methyl Ester |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₁H₁₅NO₃ |

| Molecular Weight | 195.22 g/mol | 209.24 g/mol |

| Appearance | White to off-white solid | Expected to be a white to pale yellow solid or oil |

| Melting Point | Data not readily available | Not determined; expected to be lower than the free acid |

| Optical Rotation [α]D | Dependent on solvent and pH | Not determined; will have a characteristic value |

| Solubility | Soluble in aqueous acid and base | Soluble in common organic solvents (e.g., MeOH, DCM, EtOAc) |

Synthesis of (S)-β-Tyrosine Methyl Ester: A Multi-Step Approach

The synthesis of (S)-β-tyrosine methyl ester is a multi-step process that begins with the asymmetric synthesis of the parent β-amino acid, followed by esterification. The following sections provide detailed protocols for both enzymatic and chemical routes to (S)-β-tyrosine, and a subsequent esterification procedure.

Workflow for the Synthesis of (S)-β-Tyrosine Methyl Ester

Caption: Synthetic workflow for (S)-β-tyrosine methyl ester.

Protocol 1: Enzymatic Synthesis of (S)-β-Tyrosine

This protocol is adapted from methodologies employing phenylalanine aminomutases, which can catalyze the conversion of α-amino acids to their β-isomers or the direct amination of cinnamic acid derivatives.[3]

Materials:

-

Recombinant phenylalanine aminomutase (PAM) with (S)-selectivity

-

trans-p-hydroxycinnamic acid

-

Ammonia source (e.g., ammonium chloride)

-

Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

-

Cofactors (if required by the specific enzyme)

-

Reaction vessel with temperature and pH control

-

Quenching solution (e.g., 1 M HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Purification system (e.g., ion-exchange chromatography or HPLC)

Procedure:

-

Prepare a buffered solution of trans-p-hydroxycinnamic acid and the ammonia source in the reaction vessel.

-

Equilibrate the solution to the optimal temperature for the enzyme (typically 30-40 °C).

-

Initiate the reaction by adding the phenylalanine aminomutase.

-

Monitor the reaction progress by HPLC, observing the formation of (S)-β-tyrosine.

-

Once the reaction has reached completion (or equilibrium), quench the reaction by adding 1 M HCl to denature the enzyme.

-

Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to the isoelectric point of β-tyrosine to precipitate the product.

-